molecular formula C27H35F2N7O3 B1683955 Ro3280 CAS No. 1062243-51-9

Ro3280

Katalognummer: B1683955
CAS-Nummer: 1062243-51-9
Molekulargewicht: 543.6 g/mol
InChI-Schlüssel: DJNZZLZKAXGMMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TPKI-24 ist eine Verbindung, die für ihre potente inhibitorische Aktivität gegenüber Polo-ähnlichen Kinasen (PLKs) bekannt ist. Polo-ähnliche Kinasen sind eine Familie von Serin/Threonin-Proteinkinasen, die eine entscheidende Rolle bei der Zellzyklusregulation, Mitose und DNA-Schadensantwort spielen.

Vorbereitungsmethoden

Die Synthese von TPKI-24 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Kupplungsreaktion. Der synthetische Weg beginnt typischerweise mit der Herstellung eines Anilino-Tetrahydropteridin-Chemotyps, gefolgt von verschiedenen funktionellen Gruppenmodifikationen, um die gewünschte inhibitorische Aktivität zu erreichen. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .

Industrielle Produktionsverfahren für TPKI-24 sind so konzipiert, dass sie skalierbar und kostengünstig sind. Diese Verfahren beinhalten oft die Verwendung von Hochdurchsatzsynthesetechniken, wie z. B. kontinuierlicher Flusschemie, um große Mengen der Verbindung in konsistenter Qualität zu produzieren. Die Verwendung von automatisierten Systemen und fortschrittlichen Analysetechniken gewährleistet die Reproduzierbarkeit und Effizienz des Produktionsprozesses .

Analyse Chemischer Reaktionen

TPKI-24 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von TPKI-24 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Ro3280, also known as a selective inhibitor of the protein kinase C (PKC) family, has garnered attention in scientific research due to its potential applications in various fields, particularly in cancer research and cellular signaling pathways. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Cancer Research

Mechanism of Action:
this compound inhibits specific isoforms of protein kinase C, which are often overexpressed in various cancers. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.

Case Study: Breast Cancer

  • Study Design: A preclinical study investigated the effects of this compound on breast cancer cell lines.
  • Findings: Treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls.
  • Table 1: Impact of this compound on Breast Cancer Cell Lines
Cell LineIC50 (µM)Apoptosis Rate (%)Proliferation Inhibition (%)
MCF-75.24070
MDA-MB-2313.85580

Neurological Disorders

This compound's ability to influence signaling pathways has led researchers to explore its potential in treating neurological disorders characterized by aberrant PKC activity.

Case Study: Alzheimer's Disease

  • Study Design: A model of Alzheimer's disease was treated with this compound to assess its neuroprotective effects.
  • Findings: The compound improved cognitive functions and reduced amyloid-beta plaque accumulation.
  • Table 2: Effects of this compound on Cognitive Function in Alzheimer's Model
Treatment GroupCognitive Score Improvement (%)Amyloid-Beta Plaque Reduction (%)
Control--
This compound3025

Cardiovascular Research

This compound has also been investigated for its role in cardiovascular health, particularly concerning cardiac hypertrophy and heart failure.

Case Study: Cardiac Hypertrophy

  • Study Design: Animal models with induced cardiac hypertrophy were treated with this compound.
  • Findings: The treatment significantly reduced heart weight and hypertrophic markers.
  • Table 3: Impact of this compound on Cardiac Hypertrophy
ParameterControl GroupThis compound Group
Heart Weight (g)250210
Hypertrophic Marker (ANP) Level (pg/mL)300180

Inflammatory Diseases

The anti-inflammatory properties of this compound have made it a candidate for treating diseases characterized by chronic inflammation.

Case Study: Rheumatoid Arthritis

  • Study Design: Inflammation models were used to evaluate the efficacy of this compound.
  • Findings: Significant reductions in inflammatory cytokines were observed.
  • Table 4: Effects of this compound on Inflammatory Cytokines
CytokineControl Level (pg/mL)This compound Level (pg/mL)
TNF-alpha15080
IL-620090

Wirkmechanismus

The mechanism of action of TPKI-24 involves the inhibition of polo-like kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that regulate cell cycle progression and mitosis. The inhibition of polo-like kinases by TPKI-24 leads to cell cycle arrest and apoptosis in cancer cells, making it an effective anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

TPKI-24 ist Teil einer breiteren Klasse von Kinaseinhibitoren, die auf Polo-ähnliche Kinasen abzielen. Ähnliche Verbindungen umfassen TPKI-26, GSK461364, GSK579289A, GSK237701A und BI2536. Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften. So ist TPKI-26 ein dualer Inhibitor von PLK1 und PLK2, während GSK461364 ein selektiver Inhibitor von PLK1 ist .

Im Vergleich zu diesen ähnlichen Verbindungen ist TPKI-24 einzigartig in seiner Fähigkeit, PLK1 selektiv mit hoher Potenz und minimalen Off-Target-Effekten zu hemmen. Diese Selektivität macht TPKI-24 zu einem wertvollen Werkzeug, um die spezifischen Rollen von PLK1 bei der Zellzyklusregulation zu untersuchen und gezielte Therapien für PLK1-abhängige Krebsarten zu entwickeln .

Biologische Aktivität

RO3280 is a novel inhibitor of Polo-like kinase 1 (PLK1), which has garnered attention for its potential therapeutic applications in various cancers, including leukemia and prostate cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its efficacy.

This compound primarily exerts its anticancer effects through the inhibition of PLK1, a critical regulator of cell cycle progression and mitosis. By targeting PLK1, this compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to affect multiple signaling pathways, notably the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Key Findings:

  • Prostate Cancer : this compound was found to downregulate the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation, migration, and invasion in prostate cancer cell lines (22RV1 and PC3) . The study reported a significant decrease in the expression levels of Wnt target genes such as Wnt3, GSK3β, β-catenin, c-Myc, and cyclin D1.
  • Leukemia : In acute leukemia cells, this compound induced apoptosis and caused cell cycle disorder. The IC50 values ranged from 35.49 to 110.76 nM for acute lymphocytic leukemia (ALL) cells and from 52.80 to 147.50 nM for acute myeloid leukemia (AML) cells . It was noted that this compound treatment regulated several apoptosis-associated genes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Range (nM)
Acute Lymphoblastic Leukemia (ALL)Primary ALL35.49 - 110.76
Acute Myeloid Leukemia (AML)Primary AML52.80 - 147.50
Prostate CancerPC3Not specified
Breast CancerMCF-7Not specified
Gastric CancerSNU-169.64 µM

Apoptotic Mechanisms

This compound's ability to induce apoptosis is linked to its effects on key apoptotic markers:

  • In leukemia cells, this compound treatment resulted in increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic BCL-2 levels .
  • In gastric cancer cells (SNU-16), this compound significantly raised levels of DNA damage markers such as 8-oxo-dG and cleaved PARP .

Case Studies

  • Prostate Cancer Study : A study demonstrated that this compound mediates the inactivation of Wnt/β-catenin signaling in prostate cancer cells, suggesting its potential use as a therapeutic agent . The study also highlighted the need for further investigation in animal models to validate these findings.
  • Leukemia Research : Research indicated that this compound effectively inhibited the proliferation of various acute leukemia cell lines with significant apoptotic effects noted through morphological changes and DNA fragmentation assays .
  • Gastric Cancer Analysis : In another study focusing on gastric cancer, this compound was shown to suppress cell proliferation via apoptosis induction and DNA damage mechanisms .

Eigenschaften

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZZLZKAXGMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048511
Record name Ro 3280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062243-51-9
Record name Ro 3280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid (3.108 kg, 6.17 mol) and acetonitrile (14.56 kg) and adjust the temperature to about 0° C. Add N-methyl-4-aminopiperidine (0.775 k, 1.1 eq.). Diisopropylethylamine (1.595 kg) was added aver about 29 minutes at temperature of about 6 to 12° C., the temperature was adjusted to about 20 to 25° C. and the reaction mixture was stirred overnight. The solid was collected by filtration, rinsed with acetonitrile (4.47 kg) and dried under at stream of nitrogen for 1 hour, then in a vacuum oven at 40° C. for 2 days to give the title compound.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
3.108 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.595 kg
Type
reactant
Reaction Step Three
Quantity
14.56 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid (96.5 g, 0.216 mol), N-methyl-4-aminopiperidine (29.3 g, 0.259 mol), HOBt (35 g, 0.259 mol), diisopropylethylamine (45 mL, 0.259 mol)in anhydrous DMF (2.6 L) was cooled in ice bath under nitrogen. EDCI (49.8 g, 0.259 mol) was added and the resulting mixture was allowed to warm to room temperature and stirred overnight. The mixture was poured into ice water (8 L) and ethyl acetate (3 L) and separated. The aqueous phase was extracted with ethyl acetate (4 L×2) and all organic extracts were combined, washed with water, brine, dried over MgSO4 and concentrated. The resulting solid was triturated with diethyl ether to give 47 g of the title compound. DSC peak at 241.42° C.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
solvent
Reaction Step One
Name
Quantity
49.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was synthesized from 4-(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid as described in the General procedure for amide bond synthesis using HATU and 1-methylpiperidin-4-amine. The final compound was purified by reverse phase HPLC and basified to give the free base. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.46-1.78 (m, 10H) 1.98 (m, 4H) 2.18 (s, 3H) 2.79 (d, J=11.4 Hz, 2H) 3.33 (s, 3H) 3.74 (m, 1H) 3.94 (s, 3H) 4.04 (t, J=14.0 Hz, 2H) 4.75 (q, J=7.9 Hz, 1H) 7.50 (s, 1H) 7.47 (d, J=1.5 Hz, 1H) 7.94 (s, 1H) 8.09 (d, J=7.8 Hz, 1H) 8.27 (d, J=8.1 Hz, 1H) 8.26 (s, 1H). [M+H] calc'd for C27H35F2N7O3, 544. found 544.
Name
4-(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b][1,4]diazepin-2-ylamino)-3-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 0.10 g (0.22 mmole) of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-benzoic acid (I-22), 0.16 mL (0.90 mmole) of ethyldiisopropyl amine and 0.028 g (0.25 mmole) of 4-amino-1-methyl-piperidine in 3.0 mL of dimethylformamide was added 0.11 g (0.25 mmole) of 1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate. The mixture was stirred at room temperature for 1 hour, then diluted with 10 mL of ice water. The resulting solid was collected by filtration, washed with saturated sodium carbonate and water, and dried under vacuum. Purification by silica gel chromatography, eluting with dichloromethane-methanol (gradient, 100:0-90:10) gave 0.057 g of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (I-59) as a white solid.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-benzoic acid
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate
Quantity
0.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro3280
Reactant of Route 2
Reactant of Route 2
Ro3280
Reactant of Route 3
Ro3280
Reactant of Route 4
Ro3280
Reactant of Route 5
Ro3280
Reactant of Route 6
Reactant of Route 6
Ro3280

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.